2-benzyl-1-propyl-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCOEAQRZLIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 1 Propyl 1h 1,3 Benzodiazole and Analogues
Conventional and Contemporary Synthetic Pathways to 1H-1,3-Benzodiazoles
The synthesis of the 1H-1,3-benzodiazole scaffold is a mature field in heterocyclic chemistry, offering a variety of reliable methods.
Cyclocondensation represents the most traditional and widely employed method for synthesizing benzimidazoles. This approach typically involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or acyl chloride). japsonline.comconnectjournals.comnih.gov The reaction, often referred to as the Phillips condensation when conducted at high temperatures, involves the formation of two C-N bonds to close the five-membered imidazole (B134444) ring.
A common route involves heating o-phenylenediamine with a suitable carboxylic acid in the presence of a dehydrating agent or a strong acid like hydrochloric acid or polyphosphoric acid. japsonline.comnih.gov For instance, the synthesis of 2-benzylbenzimidazole, a direct precursor to the target molecule, can be achieved by refluxing o-phenylenediamine dihydrochloride (B599025) with phenylacetic acid in water. The reaction mixture is then made basic to precipitate the product. japsonline.com
Alternatively, aldehydes can be used in the presence of an oxidizing agent. The condensation of o-phenylenediamine with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) ring. nih.gov Various oxidizing systems, including sodium metabisulfite, have been utilized for this transformation. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| o-phenylenediamine dihydrochloride | Phenylacetic acid | Reflux in water, then NH4OH | 2-Benzylbenzimidazole | japsonline.com |
| o-phenylenediamine | Aldehyd | Oxidizing agent (e.g., Na2S2O5), Ethanol | 2-Substituted-benzimidazole | nih.gov |
| o-phenylenediamine | Carboxylic acid | Strong acid (e.g., HCl, PPA), heat | 2-Substituted-benzimidazole | nih.gov |
Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that provide efficient and often milder routes to benzimidazoles. These methods can involve cross-coupling reactions to form the key C-N bonds or C-H activation to functionalize pre-existing rings. Transition metals like copper, iron, palladium, and iridium play a crucial role in these transformations. beilstein-journals.orgnih.govacs.org
For example, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzothiazoles, a related heterocycle, from 2-iodoanilines, which suggests potential applicability to benzimidazole synthesis. researchgate.net Iron-catalyzed systems, such as those using Fe(III)-porphyrin catalysts, have been shown to be effective in the one-pot synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov
More advanced strategies involve palladium-catalyzed intramolecular C-H arylation to form fused benzimidazole systems. diva-portal.org Furthermore, iridium-catalyzed C-H borylation can be used to regioselectively introduce a boron functional group onto the benzene (B151609) portion of the ring system, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a variety of substituents. acs.orgdiva-portal.org These C-H functionalization techniques offer powerful ways to build molecular complexity on the benzimidazole core.
Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach minimizes waste, saves time, and simplifies purification processes. Several one-pot, three-component strategies have been developed for the synthesis of benzimidazole derivatives.
One notable example is the iron-catalyzed reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate (as the nitrogen source) at room temperature, which proceeds via domino C-N bond formation and cyclization to afford the benzimidazole core in high yields. nih.gov Other MCRs utilize o-phenylenediamine, an aldehyde, and another component under various catalytic conditions to generate diverse benzimidazole libraries. rsc.org These strategies are particularly powerful for creating structurally diverse analogues for chemical and biological screening.
Table 2: Comparison of General Synthetic Strategies for 1H-1,3-Benzodiazoles
| Method | Typical Reactants | Key Features | References |
|---|---|---|---|
| Cyclocondensation | o-phenylenediamine, carboxylic acid/aldehyde | Traditional, robust, often requires harsh conditions. | japsonline.comnih.gov |
| Metal-Catalyzed Coupling | Functionalized anilines, coupling partners | Milder conditions, high efficiency, C-H activation potential. | nih.govacs.orgdiva-portal.org |
| One-Pot Multicomponent | o-phenylenediamine, aldehyde, third component | High atom economy, rapid access to diversity, operational simplicity. | nih.govrsc.org |
Targeted Synthesis of 2-Benzyl-1-Propyl-1H-1,3-Benzodiazole
The specific synthesis of this compound can be approached in a stepwise manner, building upon the general methods for benzimidazole formation. The strategy involves creating the 2-benzylbenzimidazole core first, followed by the introduction of the N-propyl group, or by starting with an N-propylated precursor.
The most direct route involves a two-step sequence.
Synthesis of 2-Benzyl-1H-1,3-benzodiazole: As previously mentioned, this precursor is readily synthesized via the Phillips condensation of o-phenylenediamine and phenylacetic acid. japsonline.com This reaction establishes the C2-benzyl substituent.
N-Alkylation: The resulting 2-benzylbenzimidazole possesses an acidic N-H proton. This proton can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic benzimidazolide (B1237168) anion. Subsequent reaction with an alkylating agent, in this case, 1-bromopropane (B46711) or 1-iodopropane, installs the propyl group on the N1 position. This is a standard and effective method for N-alkylation of benzimidazoles and related heterocycles. connectjournals.comresearchgate.net
An alternative approach would be to start with N-propyl-o-phenylenediamine. This precursor could then be subjected to cyclocondensation with phenylacetic acid or phenylacetaldehyde (B1677652) to form the target molecule directly. The synthesis of N-propyl-o-phenylenediamine itself would typically involve the mono-N-alkylation of o-phenylenediamine or the reduction of an N-acylated precursor.
When using a substituted o-phenylenediamine, such as 4-substituted-1,2-diaminobenzene, the cyclization (annulation) step can lead to a mixture of two regioisomers (e.g., 5- and 6-substituted benzimidazoles). Achieving regioselectivity is a key challenge in benzimidazole synthesis.
In the context of the target molecule, if one were to start with an unsymmetrically substituted precursor, controlling the direction of ring closure would be critical. However, the primary synthetic route starting from unsubstituted o-phenylenediamine bypasses this issue.
Regioselectivity becomes paramount in more advanced functionalization strategies. For instance, direct C-H functionalization of the this compound core would require methods that can distinguish between the different C-H bonds on the benzo ring (C4, C5, C6, C7). Metal-catalyzed C-H activation reactions, often directed by a functional group, can provide high levels of regioselectivity. acs.orgdiva-portal.org For example, Ir-catalyzed borylation has shown high regioselectivity for the C5 position in the related 2,1,3-benzothiadiazole (B189464) system, influenced by electronic effects of the heterocyclic ring. acs.orgdiva-portal.org Such modern techniques offer precise control over the final structure of complex benzimidazole analogues.
Optimization of Reaction Conditions and Yield
The synthesis of 1,2-disubstituted benzimidazoles, structurally analogous to this compound, is highly dependent on reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing product yield. nih.govnih.gov For instance, the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole through the condensation of N-benzyl-o-phenylenediamine and benzaldehyde (B42025) has been a subject of study to determine the most effective conditions. nih.govnih.gov
Initial studies on similar condensations, such as between o-phenylenediamine and benzaldehyde, showed that the choice of solvent and catalyst significantly impacts the outcome. nih.gov In chloroform, various ammonium salts were tested as catalysts, with ammonium chloride providing a 94% yield in 4 hours at room temperature. nih.gov The use of phosphoric acid as a catalyst in methanol (B129727) at 50°C has also been shown to be effective, yielding the desired product in minutes. nih.gov
Microwave-assisted synthesis under solvent-free conditions has emerged as a highly efficient method. nih.gov The use of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) at 60°C under microwave irradiation can produce 1,2-disubstituted benzimidazoles in as little as 5-10 minutes with yields often exceeding 90%. nih.govmdpi.com The optimization process demonstrated that while reactions in solvents like ethyl lactate (B86563) or water at room temperature are largely ineffective, increasing the temperature to 100°C or employing microwave energy dramatically increases the reaction rate and yield. nih.govmdpi.com
Below is a data table illustrating the optimization of reaction conditions for the synthesis of a representative 1,2-disubstituted benzimidazole.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NH₄Cl (400) | CHCl₃ | Room Temp. | 4 h | 94 | nih.gov |
| 2 | Phosphoric Acid (7) | Methanol | 50 | 5 min | Not specified | nih.gov |
| 3 | Er(OTf)₃ (1) | Ethyl Lactate | 100 | 120 min | 15.3 | nih.gov |
| 4 | Er(OTf)₃ (1) | Water | 100 | 120 min | 89.7 | nih.gov |
| 5 | Er(OTf)₃ (1) | Solvent-Free (MW) | 60 | 5-10 min | >95 | nih.gov |
| 6 | None (Oxidant: Na₂S₂O₅) | Solvent-Free | Not specified | Rapid | Good | nih.gov |
Green Chemistry Principles in Benzodiazole Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for benzodiazoles and their analogues. nih.govresearchgate.net The focus has shifted towards creating environmentally sustainable methods that reduce waste, avoid the use of toxic solvents, and improve energy efficiency. nih.gov This represents a departure from classical synthetic procedures that often required high temperatures, strong acidic conditions, and hazardous reagents, leading to significant environmental impact. nih.govconnectjournals.com Key aspects of this green approach include the use of water as a solvent, solvent-free reaction conditions, and the development of catalyst-free or recyclable catalyst systems. nih.govrsc.org
Solvent-Free and Aqueous Media Reactions
A cornerstone of green chemistry in benzodiazole synthesis is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or solid-state, reactions offer a powerful alternative, often facilitated by microwave irradiation to reduce reaction times and energy consumption. nih.govmdpi.com This methodology has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles, providing excellent yields and high selectivity in minutes without the need for a solvent. nih.govnih.gov The products from these reactions are often easily isolated, simplifying the work-up procedure and minimizing industrial waste. nih.govmdpi.com
Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for green synthesis. rsc.orgrsc.org Water-mediated, one-pot syntheses of 1,2-disubstituted benzimidazoles have been developed, demonstrating excellent efficiency and selectivity at room temperature. rsc.org In some cases, water plays a crucial role beyond being a simple solvent, participating in the reaction mechanism through hydrogen bonding to activate the reacting molecules. rsc.org These aqueous methods often provide remarkable advantages over organic solvents in terms of yield and the simplicity of the product work-up. rsc.org
| Method | Conditions | Key Advantages | Typical Yield | Reference |
|---|---|---|---|---|
| Solvent-Free (MW) | Reactants mixed with catalyst (e.g., Er(OTf)₃), heated via microwave (60°C, 5-10 min). | Rapid reaction, high yield, no solvent waste, energy efficient. | 86-99% | nih.govmdpi.com |
| Solvent-Free (Oxidant) | Condensation using Na₂S₂O₅ as an inexpensive, eco-friendly oxidizing agent. | Avoids hazardous reagents, rapid progression, simple procedure. | Good to Excellent | nih.gov |
| Aqueous Media | One-pot reaction in water at room temperature, promoted by an agent like trimethylsilyl (B98337) chloride. | Environmentally benign, high chemoselectivity, simple work-up. | Excellent | rsc.org |
| "All-Water" Synthesis | Tandem reaction route where water acts as a synergistic activator via hydrogen bonds. | Metal- and base-free C-N bond formation, high diversity of products. | Good | rsc.org |
Catalyst-Free and Recyclable Catalyst Systems
The development of catalyst-free synthetic methods is a significant achievement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. nih.gov Environmentally friendly methods have been developed for synthesizing 2-substituted benzothiazoles, a related class of compounds, under catalyst- and additive-free conditions. nih.gov Some solvent-free syntheses of 1,2-disubstituted benzimidazoles also proceed rapidly with just an inexpensive and environmentally friendly oxidizing agent, such as sodium metabisulfite, instead of a traditional metal catalyst. nih.gov
When catalysts are necessary, the focus is on using systems that are recyclable and environmentally benign. nih.gov Lewis acids such as Erbium(III) triflate (Er(OTf)₃) have been used in catalytic amounts (e.g., 1 mol%) in solvent-free microwave syntheses; these can often be recovered and reused, reducing waste. nih.govmdpi.com Phosphoric acid has also been employed as an eco-friendly, homogeneous catalyst for preparing 1,2-disubstituted benzimidazoles under mild thermal conditions. nih.gov Furthermore, heterogeneous catalysts, such as supported gold nanoparticles, offer the advantage of easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable synthetic process. mdpi.com
| Catalyst System | Type | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| None (Na₂S₂O₅ Oxidant) | Catalyst-Free | Solvent-free, condensation reaction. | Inexpensive, environmentally friendly reagent, rapid reaction. | nih.gov |
| Er(OTf)₃ | Recyclable Lewis Acid | Solvent-free, microwave-assisted (60°C). | Low catalyst loading (1 mol%), reduces reaction times and waste. | nih.govmdpi.com |
| Phosphoric Acid | Eco-friendly Homogeneous | Methanol, 50°C. | Mild conditions, short reaction times, simple work-up. | nih.gov |
| Au/TiO₂ | Recyclable Heterogeneous | CHCl₃:MeOH, 25°C. | Easily separated from reaction, reusable, high yields. | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. High-resolution techniques offer unambiguous data regarding the molecular framework, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 2-benzyl-1-propyl-1H-1,3-benzodiazole is not widely published, a complete assignment can be predicted based on extensive data available for closely related analogs, such as 1-benzyl-1H-benzimidazoles and 2-propyl-1H-benzimidazoles. diva-portal.org
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl, benzyl (B1604629), and benzimidazole (B57391) protons. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen (N-CH₂). The benzylic methylene protons (N-CH₂) would appear as a characteristic singlet. The aromatic region would contain complex multiplets corresponding to the nine protons of the benzimidazole and benzyl phenyl rings.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. mdpi.com The propyl group carbons would appear in the aliphatic region. The benzylic methylene carbon signal would be distinct. The C2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms and a benzyl group, is expected to resonate at a significantly downfield chemical shift. diva-portal.orgmdpi.com The remaining aromatic carbons would produce a series of signals in the typical aromatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Propyl Group | ||
| N-CH₂ | ~4.1 - 4.3 (t) | ~45.0 |
| -CH₂- | ~1.8 - 2.0 (m) | ~23.0 |
| -CH₃ | ~0.9 - 1.1 (t) | ~11.0 |
| Benzyl Group | ||
| N-CH₂ | ~5.4 - 5.6 (s) | ~48.0 |
| Phenyl C | ~7.2 - 7.4 (m) | ~126.0 - 136.0 |
| Benzimidazole Moiety | ||
| C2 | - | ~154.0 |
| Aromatic C-H | ~7.2 - 7.8 (m) | ~110.0 - 124.0 |
| Quaternary C | - | ~135.0, ~143.0 |
Note: These are predicted values based on data from structurally similar compounds. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₇H₁₈N₂. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺.
The theoretical exact mass of C₁₇H₁₈N₂ is 250.146999 g/mol . An experimental HRMS measurement yielding a value within a narrow tolerance (typically <5 ppm) of the calculated mass for the [M+H]⁺ ion (251.154824 g/mol ) would serve to validate the molecular formula conclusively. This technique is a standard for the characterization of novel benzimidazole derivatives. diva-portal.org
Table 2: HRMS Data for Molecular Formula Validation
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂ |
| Theoretical Exact Mass | 250.1470 Da |
| Ion | [M+H]⁺ |
| Calculated m/z | 251.1548 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. These include C-H stretching vibrations from the aromatic rings and aliphatic chains, C=C and C=N stretching vibrations from the benzimidazole and phenyl rings, and various bending vibrations. The absence of an N-H stretching band (typically found around 3200-3400 cm⁻¹) would confirm the N1-substitution of the benzimidazole core. researchgate.netorientjchem.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Characteristic peaks for benzimidazole derivatives are typically observed around 1015, 1265, and 1595 cm⁻¹. researchgate.net The spectrum would be dominated by signals from the aromatic ring breathing modes and C-H vibrations.
Table 3: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=N / C=C Stretch (Aromatic) | 1450 - 1620 | FT-IR, Raman |
| Benzimidazole Ring Breathing | ~1265 | Raman |
| C-N Stretch | 1300 - 1350 | FT-IR |
| Aromatic C-H Bending (out-of-plane) | 700 - 900 | FT-IR |
X-ray Crystallography for Solid-State Molecular Architecture
The benzimidazole core is known to be essentially planar. researchgate.net The bond lengths and angles within this fused ring system would be consistent with those reported for other benzimidazole derivatives. The C2-N bond lengths are typically shorter than the N1/N3-ring junction bond lengths, reflecting the imine character.
A key conformational feature is the dihedral angle between the plane of the benzimidazole ring system and the attached phenyl ring of the benzyl group. In related structures like 1-benzyl-1H-benzimidazole, this angle is significant, often approaching perpendicularity (e.g., ~86°), to minimize steric hindrance. researchgate.net Similarly, the propyl group at the N1 position will adopt a staggered conformation to reduce steric strain.
Table 4: Expected Crystallographic Parameters Based on Analog Structures
| Parameter | Expected Value | Structural Feature |
| C(aromatic)-C(aromatic) Bond Length | 1.36 - 1.41 Å | Benzimidazole & Phenyl Rings |
| C=N Bond Length | ~1.31 - 1.38 Å | Imidazole (B134444) Ring |
| C-N Bond Length | ~1.37 - 1.39 Å | Imidazole Ring |
| N-C(propyl) Bond Length | ~1.47 Å | N1-Propyl Linkage |
| C(sp²)-C(sp³) Bond Length | ~1.51 Å | Benzyl C-C Linkage |
| Benzimidazole-Phenyl Dihedral Angle | ~80 - 90° | Steric-driven Rotation |
The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated. Since the N-H proton is replaced by a propyl group, classical N-H···N hydrogen bonding, which often dominates the packing of N-unsubstituted benzimidazoles, is absent.
of this compound
The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. The molecule possesses two primary axes of rotation that define its three-dimensional structure: the bond connecting the N1-nitrogen to the propyl group and the bond connecting the C2-carbon to the benzyl group. Understanding the interplay of rotations around these bonds is essential for elucidating the molecule's conformational landscape.
Conformational Isomerism and Dynamics
The conformational space of the N-propyl group can be understood by analyzing the torsion angles along the N1-Cα and Cα-Cβ bonds of the propyl chain. Computational studies on analogous compounds, such as 2-propyl-1H-benzimidazole, have shown that the propyl group can adopt several low-energy conformations. nih.goviucr.org These conformers are typically characterized as gauche or anti arrangements, arising from the rotation around the Cα-Cβ bond. The relative energies of these conformers are determined by steric interactions between the terminal methyl group of the propyl chain and the benzimidazole core. For this compound, similar conformational preferences are expected, although the presence of the C2-benzyl group introduces additional steric constraints.
Similarly, rotation around the C2-C(benzyl) bond gives rise to another set of conformers. The orientation of the benzyl group's phenyl ring relative to the plane of the benzimidazole ring is a key structural feature. The rotational barrier for a benzyl group is influenced by the degree of electronic delocalization and steric hindrance. researchgate.net In this molecule, the interaction between the benzyl group and the N1-propyl group significantly impacts the preferred orientation. A perpendicular or near-perpendicular arrangement of the phenyl ring with respect to the benzimidazole plane is often favored to minimize steric clash, particularly with the adjacent N-propyl substituent.
The combination of these rotational possibilities results in a complex potential energy surface with several local minima, each corresponding to a distinct conformer. The transition between these conformers involves overcoming specific energy barriers.
Interactive Table 1: Predicted Low-Energy Conformers of this compound
This table presents a hypothetical conformational analysis based on principles derived from structurally related molecules. Torsion Angle 1 (τ1) refers to the N-C-C-C dihedral of the propyl group, while Torsion Angle 2 (τ2) refers to the N-C-C-Ph dihedral involving the benzyl group. Energies are relative.
| Conformer ID | Propyl Conformation (τ1) | Benzyl Orientation (τ2) | Predicted Relative Energy (kJ/mol) | Key Steric Interactions |
| A | anti (~180°) | perpendicular (~90°) | 0.0 | Minimal steric strain |
| B | gauche+ (~60°) | perpendicular (~90°) | ~4.5 | Propyl-methyl with Benzimidazole ring |
| C | gauche- (~-60°) | perpendicular (~90°) | ~4.5 | Propyl-methyl with Benzimidazole ring |
| D | anti (~180°) | syn-planar (~0°) | >15.0 | Significant clash: Benzyl-H with Propyl-CH2 |
| E | anti (~180°) | anti-planar (~180°) | >12.0 | Steric clash: Benzyl-H with Benzimidazole-H |
Influence of Substituents on Preferred Conformations
The conformational equilibrium of this compound can be significantly altered by the introduction of substituents on either the benzimidazole core or the benzyl group's phenyl ring. These effects are primarily steric and electronic in nature.
Substituents on the Benzyl Group:
Substituents on the phenyl ring of the benzyl group can exert a profound influence on the rotational barrier and the preferred dihedral angle.
Ortho-substituents: A bulky substituent at an ortho position of the phenyl ring would introduce a significant steric barrier to rotation around the C2-C(benzyl) bond. This would likely lock the phenyl ring into a more defined, potentially perpendicular, conformation to avoid steric clashes with the benzimidazole nucleus.
Meta- and Para-substituents: While having a smaller steric impact, substituents at the meta or para positions can modify the electronic properties of the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter the π-system's interaction with the benzimidazole ring, thereby subtly influencing the rotational energy profile. researchgate.net
Substituents on the Benzimidazole Core:
Substituents on the benzene (B151609) ring of the benzimidazole moiety can also impact the conformational landscape, primarily through steric interactions with the N1-propyl and C2-benzyl groups.
C7-substituents: A substituent at the C7 position would be in close proximity to the N1-propyl group. A bulky group at this position would sterically hinder the rotation of the propyl chain, disfavoring certain gauche conformers and potentially raising the energy of the anti conformer.
C4-substituents: Similarly, a large substituent at the C4 position could interact with the N1-propyl group.
C5- and C6-substituents: Substituents at these positions are more remote from the flexible side chains and are expected to have a minimal direct impact on the conformational preferences of the propyl and benzyl groups.
The steric hindrance introduced by larger alkyl groups at the N1 position is known to influence the outcomes of chemical reactions in related systems, suggesting a strong conformational control. mdpi.comresearchgate.net Therefore, any substitution pattern must be considered when analyzing the molecule's three-dimensional structure and reactivity.
Interactive Table 2: Predicted Influence of Substituents on Conformational Dynamics
| Substitution Position | Substituent Type | Predicted Effect on Propyl Rotation | Predicted Effect on Benzyl Rotation | Favored Conformation |
| Benzyl (ortho) | Bulky (e.g., -C(CH₃)₃) | Minor | Increased rotational barrier | Highly restricted, near-perpendicular benzyl orientation |
| Benzyl (para) | Electron-donating | Negligible | Minor change in barrier height | Perpendicular benzyl orientation |
| Benzimidazole (C7) | Bulky (e.g., -Br) | Increased rotational barrier | Minor | Restricted propyl rotation; favors less hindered conformer |
| Benzimidazole (C5) | Any | Negligible | Negligible | Unchanged from parent molecule |
Reactivity and Chemical Transformations of 2 Benzyl 1 Propyl 1h 1,3 Benzodiazole
Electrophilic and Nucleophilic Substitution Reactions
The benzimidazole (B57391) scaffold possesses sites susceptible to both electrophilic and nucleophilic attack. While the fused benzene (B151609) ring is electron-rich and undergoes electrophilic substitution, the imidazole (B134444) portion, particularly the C2 position, can be susceptible to nucleophilic attack under certain conditions. chemicalbook.com
Electrophilic Aromatic Substitution: The fused benzene ring of the benzimidazole system is activated towards electrophilic attack. Theoretical calculations and experimental evidence from related benzimidazole derivatives indicate that positions 4, 5, 6, and 7 are all susceptible to electrophilic substitution. chemicalbook.com For N-alkylated benzimidazoles, substitution patterns are often directed by the existing substituents. In the case of 2-benzyl-1-propyl-1H-1,3-benzodiazole, the positions on the fused benzene ring are the primary sites for electrophilic attack. Studies on analogous 2-amino-1-alkylbenzimidazoles have shown that bromination tends to occur at the 5 and 6 positions, which are considered the most reactive sites. longdom.org Similarly, the nitration of 2-alkyl-5(6)-substituted benzimidazoles typically results in the introduction of a nitro group at the 6 (or 5) position. researchgate.net Therefore, electrophilic substitution on this compound is predicted to yield predominantly 5- and/or 6-substituted derivatives.
Nucleophilic Substitution: The C2 position of the benzimidazole ring is electron-deficient and thus a potential site for nucleophilic substitution. However, this reactivity is typically exploited when a suitable leaving group, such as a halogen, is present at this position. For this compound, direct nucleophilic attack at C2 to displace the benzyl (B1604629) group is not a feasible reaction pathway under normal conditions. Nucleophilic substitution becomes relevant for derivatives of this compound, for instance, if the benzyl group were modified to contain a leaving group. For 2-halo-1-alkylbenzimidazoles, nucleophilic displacement of the halogen is a well-established reaction. longdom.org
Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the benzene ring of the benzimidazole core follows the general pathway for aromatic compounds. byjus.com It involves a three-step process:
Generation of an electrophile: A strong electrophile is generated from the reagents (e.g., Br⁺ from Br₂ and a Lewis acid, or NO₂⁺ from HNO₃ and H₂SO₄).
Formation of a carbocation intermediate: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring system.
Removal of a proton: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product. byjus.com
Nucleophilic Substitution: For a hypothetical 2-halo-1-propyl-benzimidazole derivative, nucleophilic substitution would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The N1-alkylation prevents the abstraction of the N-H proton by the nucleophile, which would otherwise inhibit the substitution reaction. longdom.org The N1-propyl group ensures that the C2 position is susceptible to attack by strong nucleophiles, leading to the displacement of the leaving group.
Derivatization Strategies at Key Positions
The structure of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse range of derivatives. These include the N1- and N3-positions of the imidazole ring, the side chains, and the fused benzene ring.
While the N1 position is already occupied by a propyl group, the N3 nitrogen atom, being pyridine-like, can still react with electrophiles. Further alkylation of the N3 position with an alkyl halide would result in the formation of a quaternary 1,3-dialkylbenzimidazolium salt. chemicalbook.com These cationic salts have different solubility and electronic properties compared to the parent molecule.
N-Acylation is another potential derivatization strategy. While direct acylation on the already substituted N1-propyl-benzimidazole is not typical, acylation reactions are generally applicable to the benzimidazole core, often utilizing acyl chlorides or anhydrides. In specific contexts, such as the synthesis of carbamates from 2-aminobenzimidazole (B67599) precursors, acylation is a key step.
| Reaction Type | Reagent/Conditions | Expected Product | Reference |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Propyl-2-benzyl-3-methyl-1H-1,3-benzodiazol-3-ium iodide | chemicalbook.com |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Potential for reaction at N3 under specific conditions to form an acylium salt. | N/A |
The benzyl and propyl side chains offer opportunities for further functionalization.
Benzyl Group: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. Depending on the reaction conditions, various substituents (e.g., nitro, halo, alkyl) can be introduced. The directing effects of the alkyl substituent (the methylene (B1212753) bridge attached to the benzimidazole ring) would favor substitution at the ortho and para positions of this phenyl ring. service.gov.uk Additionally, the benzylic position (the CH₂ group) is susceptible to radical reactions, such as halogenation, or oxidation under specific conditions.
Propyl Group: The propyl group at the N1 position is generally less reactive. However, harsh conditions involving free radical chemistry could lead to functionalization, though selectivity might be poor. Modification of the propyl chain would likely be approached by starting with a functionalized propyl halide during the initial synthesis of the benzimidazole core.
As previously discussed, the fused benzene ring of the benzimidazole nucleus is the primary site for electrophilic substitution.
Halogenation: Bromination or chlorination reactions are expected to proceed selectively at the 5- and/or 6-positions. For example, treating this compound with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely yield mono- or di-bromo derivatives. Studies on 2-amino-1-alkylbenzimidazoles have demonstrated the formation of 5,6-dibromo derivatives under more stringent conditions. longdom.org
Nitration: Nitration using a mixture of nitric acid and sulfuric acid is a common method for introducing a nitro group onto an aromatic ring. For the target molecule, this reaction is predicted to yield 5-nitro and/or 6-nitro derivatives. The exact ratio of isomers would depend on the reaction conditions and the combined directing effects of the imidazole ring and the substituents. researchgate.net
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) onto the benzene ring, likely also at the 5- or 6-position.
The table below summarizes the expected outcomes of electrophilic substitution on the benzimidazole core, based on reactivity patterns of similar compounds.
| Reaction | Reagent/Conditions | Expected Major Product(s) | Reference |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-benzyl-1-propyl-1H-1,3-benzodiazole and/or 6-Bromo-2-benzyl-1-propyl-1H-1,3-benzodiazole | longdom.org |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-benzyl-1-propyl-1H-1,3-benzodiazole and/or 6-Nitro-2-benzyl-1-propyl-1H-1,3-benzodiazole | researchgate.net |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-6-sulfonic acid | byjus.com |
Oxidative and Reductive Transformations
The benzimidazole nucleus is relatively resistant to oxidation, but the peripheral substituents and the benzene part of the bicyclic system can undergo oxidative transformations. For instance, nitration of the parent 2-benzyl-benzimidazole has been reported to yield 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole, indicating that under strong oxidizing and acidic conditions, electrophilic substitution occurs on both the benzimidazole ring and the benzyl substituent. rsc.org It is plausible that this compound would exhibit similar reactivity, leading to nitration on the benzimidazole core, likely at the 5- or 6-position, and on the phenyl ring of the benzyl group.
The presence of the N-propyl group may influence the regioselectivity of these reactions due to its electronic and steric effects.
Table 1: Potential Oxidative Transformations of Benzimidazole Derivatives
| Reactant | Reagents and Conditions | Product(s) | Reference |
|---|
Reductive transformations of the benzimidazole core are less common due to its aromatic stability. However, functional groups on the substituents can be selectively reduced. For example, if nitro-derivatives of this compound were synthesized, the nitro groups could be reduced to amino groups using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This functionalization would provide a handle for further synthetic modifications.
Cycloaddition Reactions and Hybrid Molecule Formation
Cycloaddition reactions involving the benzimidazole core of this compound are not well-documented. The aromatic nature of the benzimidazole system makes it a poor diene or dienophile for typical Diels-Alder reactions. However, the introduction of reactive functional groups onto the molecule can enable cycloaddition pathways.
A more common strategy for creating complex molecules is the formation of hybrid molecules where the benzimidazole unit is linked to other heterocyclic systems. This is often achieved through multi-step synthetic sequences rather than direct cycloaddition to the benzimidazole core itself. For instance, benzimidazole derivatives can be functionalized with groups that can participate in cycloaddition reactions. While no specific examples for this compound are available, related studies on other benzimidazoles demonstrate this principle.
The synthesis of hybrid molecules often involves creating precursors from the benzimidazole core that can then react to form additional heterocyclic rings. For example, a common approach is to introduce an azide (B81097) or an alkyne functionality, which can then undergo a [3+2] cycloaddition (a Huisgen cycloaddition) to form a triazole ring. nih.gov This strategy is a powerful tool for creating complex, multi-heterocyclic structures with potential applications in medicinal chemistry.
Table 2: Examples of Hybrid Molecule Formation from Benzimidazole Precursors
| Benzimidazole Precursor | Reaction Type | Resulting Hybrid System | Reference |
|---|
Computational and Theoretical Investigations of 2 Benzyl 1 Propyl 1h 1,3 Benzodiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These theoretical methods provide insights into the electron distribution, orbital energies, and reactive sites, which collectively determine the chemical behavior of the compound.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. nih.gov For 2-benzyl-1-propyl-1H-1,3-benzodiazole, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govinpressco.com This approach yields a minimum energy structure by optimizing all geometric parameters, including bond lengths and angles.
The optimized geometry reveals key structural features. The benzimidazole (B57391) core, consisting of fused benzene (B151609) and imidazole (B134444) rings, is largely planar. The N-propyl and C-benzyl substituents introduce conformational flexibility. DFT calculations for related N-alkylated benzimidazoles show that the bond lengths within the benzimidazole ring system have characteristics intermediate between single and double bonds, indicating significant π-electron delocalization. semanticscholar.org For instance, in N-butyl-1H-benzimidazole, the calculated C-N bond lengths in the imidazole ring are approximately 1.386 Å and 1.387 Å. nih.gov Similar values are expected for the propyl-substituted title compound.
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C1-N32 (imidazole) | 1.391 |
| Bond Length | C10-N33 (imidazole) | 1.396 |
| Bond Length | C10-C11 (benzyl) | 1.474 |
| Bond Angle | C1-N32-C10 (imidazole) | 105.8° |
| Bond Angle | N32-C10-N33 (imidazole) | 113.1° |
Note: Data is based on representative values for analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives calculated at the B3LYP/6-31G* level of theory. biointerfaceresearch.com The specific values for this compound may vary.*
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across both the benzimidazole and the phenyl rings of the substituents. dergipark.org.trresearchgate.net This distribution facilitates intramolecular charge transfer. The energy gap and related quantum chemical descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -5.94 |
| LUMO Energy | ELUMO | - | -1.21 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.73 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.365 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.575 |
| Electrophilicity Index | ω | μ² / (2η) | 2.702 |
Note: Values are representative, based on calculations for a similar 1-benzyl-2-phenyl-1H-benzimidazole derivative. biointerfaceresearch.com These parameters provide a quantitative measure of the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or near-zero potential.
In this compound, the most negative potential (red) is expected to be localized around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons, making them the primary sites for electrophilic interactions. dergipark.org.trresearchgate.net Conversely, the hydrogen atoms, particularly those on the aromatic rings and the alkyl chain, would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions. The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. soton.ac.uk These simulations provide detailed information about the conformational dynamics, stability, and influence of the surrounding environment on the behavior of this compound.
Conformational Flexibility and Stability
The presence of the benzyl (B1604629) and propyl groups, both connected to the rigid benzimidazole core via single bonds, imparts significant conformational flexibility to this compound. Studies on the closely related compound 2-propyl-1H-benzimidazole have shown that the propyl chain can adopt various conformations. researchgate.netnih.gov The flexibility is primarily governed by the torsion angles around the single bonds connecting the substituents to the core.
Energy calculations of the gas-phase conformational landscape of 2-propyl-1H-benzimidazole reveal different stable conformers, which can be classified based on the torsion angles of the propyl chain. researchgate.net For this compound, the key flexible bonds would be the N-CH₂ bond of the propyl group and the C-CH₂ bond of the benzyl group. MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy, stable conformations and the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule's shape can change, which influences its physical properties and interactions with other molecules. researchgate.net
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for investigating these solvent effects by explicitly or implicitly modeling the solvent molecules surrounding the solute. nih.gov The interactions between this compound and solvent molecules can affect its conformational preferences, stability, and dynamics.
In a polar solvent, such as water or ethanol, the solvent molecules can form hydrogen bonds or engage in dipole-dipole interactions with the benzimidazole nitrogen atoms. These interactions can stabilize certain conformations over others. In contrast, in a non-polar solvent, intramolecular interactions and van der Waals forces would play a more dominant role in determining the molecular conformation. researchgate.net MD simulations can track changes in the radial distribution functions, hydrogen bonding patterns, and conformational populations to provide a molecular-level understanding of how different solvents modulate the behavior of this compound. nih.gov
Structure-Property Relationship Modeling (Non-Clinical Focus)
In the realm of computational chemistry, understanding the relationship between a molecule's structure and its physicochemical properties is paramount for predicting its behavior in various systems. For the compound this compound, structure-property relationship modeling, with a non-clinical focus, provides valuable insights into its molecular characteristics. This is often achieved through the calculation of molecular descriptors to develop Quantitative Structure-Activity Relationship (QSAR) models and the assessment of key parameters like ligand efficiency and lipophilicity.
Quantitative Structure-Activity Relationship (QSAR) based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. ijpsr.com These models rely on the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzimidazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various activities. researchgate.netnih.gov
For this compound, a set of key molecular descriptors can be computationally generated to serve as the basis for potential QSAR models in a research context. These descriptors fall into several categories, including constitutional, topological, and physicochemical properties.
Calculated Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Calculated Value | Significance in QSAR Modeling |
| Constitutional | Molecular Weight | 250.34 g/mol | Relates to the overall size of the molecule, which can influence its transport and binding properties. |
| Heavy Atom Count | 19 | Represents the number of non-hydrogen atoms, contributing to molecular volume and steric interactions. | |
| Physicochemical | Topological Polar Surface Area (TPSA) | 15.71 Ų | A key indicator of a molecule's polarity and its ability to permeate biological membranes. wikipedia.orgnih.gov A lower TPSA value, such as this, is often associated with better membrane permeability. researchgate.net |
| Hydrogen Bond Acceptors | 2 | Indicates the potential for forming hydrogen bonds with other molecules, which is crucial for molecular recognition. | |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors influences the molecule's interaction profile. | |
| Topological | Number of Rotatable Bonds | 4 | Reflects the conformational flexibility of the molecule, which can be important for its ability to adopt a favorable conformation for binding to a target. |
These descriptors provide a quantitative profile of this compound that can be used in conjunction with data from related compounds to build predictive QSAR models for various non-clinical endpoints. For instance, descriptors like TPSA and the count of hydrogen bond acceptors have been shown to be correlated with the activity of other benzimidazole analogues. ijpsr.com
Ligand Efficiency and Lipophilicity Index (e.g., LogP prediction in a research context)
In the early stages of chemical research, it is crucial to assess not only the potency of a compound but also its efficiency and physicochemical properties. Ligand efficiency is a metric used to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms).
A critical component in assessing the drug-like properties of a molecule is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). biotech-asia.org The LogP value indicates how a compound distributes between a lipid (octanol) and an aqueous (water) phase, providing a measure of its hydrophobicity. This property is of significant importance for benzimidazole derivatives, as it influences their solubility, absorption, and ability to cross biological membranes. biotech-asia.orgnih.gov
For this compound, the predicted LogP value provides insight into its lipophilic character.
Predicted Lipophilicity for this compound
| Parameter | Predicted Value | Method | Significance |
| LogP | 4.52 | Consensus Prediction | This value suggests that the compound is significantly more soluble in lipids than in water, indicating a hydrophobic nature. In a research context, this level of lipophilicity can be advantageous for membrane permeation but may also be associated with lower aqueous solubility. |
The predicted LogP value for this compound is a valuable piece of data for guiding further investigation. In the context of benzimidazole research, maintaining an optimal LogP is often a key objective, as excessively high lipophilicity can sometimes lead to undesirable properties. biotech-asia.org Therefore, this predicted value serves as a baseline for comparison with other analogues and for designing future compounds with tailored physicochemical profiles.
Exploration of Molecular Interactions and Potential Biological Target Engagement Pre Clinical, Mechanistic Focus
In Vitro Molecular Target Engagement Studies
The initial assessment of a compound's therapeutic potential often begins with in vitro studies to determine its direct interactions with molecular targets. For 2-benzyl-1-propyl-1H-1,3-benzodiazole, this involves a multi-faceted approach to identify and characterize its engagement with key biological molecules.
Enzyme Modulation and Inhibition Mechanisms
The benzimidazole (B57391) scaffold, a core component of this compound, is present in various compounds known to modulate the activity of several enzymes. For instance, certain benzimidazole derivatives have been identified as inhibitors of crucial enzymes in signaling pathways, such as lysine (B10760008) demethylases (KDMs) and various protein kinases. The mechanism of inhibition by some benzimidazole-based compounds involves the chelation of metal ions within the enzyme's active site, thereby inactivating the enzyme. While specific enzymatic targets for this compound are not yet definitively identified in the public domain, the structural motif suggests potential interactions with metalloenzymes or kinases.
A study on a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, which share the 1-propyl-1H-benzimidazole core, demonstrated notable inhibitory effects against certain microbial strains, hinting at the potential for enzymatic inhibition. nih.gov
Receptor Binding Profile Analysis (Molecular Level)
The interaction of a compound with cellular receptors is a critical determinant of its pharmacological effect. Benzimidazole derivatives have been shown to exhibit affinity for a range of receptors. For example, specific 2-alkyl substituted benzimidazoles have been characterized as selective ligands for the angiotensin II AT2 receptor. These studies indicate that the nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in both binding affinity and receptor selectivity.
While a detailed receptor binding profile for this compound is not available, the presence of the benzyl (B1604629) group at the 2-position and the propyl group at the 1-position would dictate its steric and electronic properties, thereby influencing its potential interactions with specific receptor binding pockets.
DNA/RNA Interaction Mechanisms (If Applicable)
Direct interaction with nucleic acids represents a potential mechanism of action for some therapeutic compounds. The planar aromatic structure of the benzimidazole ring system could theoretically intercalate between the base pairs of DNA or bind to specific grooves. However, there is currently no direct evidence from in vitro studies to suggest that this compound or its close analogs function through direct DNA or RNA interaction. The primary mechanisms of action for many bioactive benzimidazoles appear to be centered on protein targets such as enzymes and receptors.
Mechanistic Investigations of Cellular Responses (In Vitro, Non-Clinical)
Understanding how a compound affects cellular processes is fundamental to elucidating its mechanism of action. In vitro cell-based assays provide a controlled environment to investigate the cellular responses to this compound.
Pathways of Cellular Interaction (e.g., microtubule dynamics, kinase inhibition)
The benzimidazole core is famously associated with compounds that disrupt microtubule dynamics. For example, several benzimidazole derivatives are known to inhibit tubulin polymerization, a critical process for cell division, motility, and intracellular transport. nih.gov This disruption often leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Studies on 2-Aryl-1H-benzo[d]imidazole derivatives have demonstrated their ability to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule cytoskeleton. nih.gov
Furthermore, the inhibition of various protein kinases is another well-documented cellular interaction pathway for benzimidazole-containing molecules. Kinases are pivotal in cellular signaling, and their inhibition can have profound effects on cell proliferation, survival, and differentiation. Benzimidazole derivatives have been investigated as inhibitors of kinases such as Akt and others involved in cancer-related signaling pathways.
While direct studies on this compound are limited, the established activities of structurally related compounds provide a strong rationale for investigating its effects on both microtubule dynamics and key kinase signaling cascades.
Investigation of Molecular Pathways Affected by the Compound
The cellular responses observed upon treatment with a compound are the result of alterations in specific molecular pathways. For benzimidazole derivatives, a common outcome of their interaction with cellular targets is the induction of apoptosis, or programmed cell death. Many previous reports have indicated that benzimidazoles can trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases. nih.gov
Research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that these compounds can suppress cancer cell overgrowth by inducing cell cycle arrest. nih.gov The specific phase of cell cycle arrest (G0/G1, S, or G2/M) can vary depending on the specific substitutions on the benzimidazole scaffold. nih.gov
Given the established profile of the benzimidazole class of compounds, it is plausible that this compound could modulate molecular pathways related to cell cycle regulation, apoptosis, and cellular signaling. Further mechanistic studies are required to delineate the specific pathways affected by this particular compound.
Computational Approaches to Molecular Recognition
In the preclinical exploration of novel chemical entities, computational methods are indispensable for predicting and analyzing the interactions between a small molecule and its potential biological targets. These in silico techniques provide a mechanistic lens through which the molecular recognition processes of compounds like this compound can be understood at an atomic level. By simulating the binding of this benzimidazole derivative to various macromolecules, researchers can gain insights into its potential pharmacological effects and guide further experimental studies.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be employed to explore its binding modes within the active sites of various proteins, offering clues to its mechanism of action.
While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of N-alkylated and 2-substituted benzimidazoles has been the subject of numerous computational investigations. These studies reveal that the nature of the substituents at the N-1 and C-2 positions of the benzimidazole core plays a crucial role in determining the binding affinity and selectivity towards different biological targets. nih.govmdpi.comresearchgate.netnih.gov
For instance, studies on N-1 alkylated benzimidazoles have shown that these compounds can effectively fit into the non-nucleoside inhibitor binding pocket of reverse transcriptase. nih.gov The interactions in such complexes are often characterized by a combination of hydrogen bonding and non-covalent interactions like pi-pi and pi-cation stacking. nih.gov The alkyl group at the N-1 position, such as the propyl group in the subject compound, typically occupies a hydrophobic pocket within the enzyme's active site.
The 2-benzyl substituent is also a key determinant of interaction. Structure-activity relationship (SAR) analyses of benzimidazole derivatives have indicated that the presence of a benzyl group can significantly influence the compound's biological activity. nih.gov For example, the substitution of a benzyl group at the 1-position of certain benzimidazoles has been shown to enhance their anti-inflammatory action. nih.gov This is often attributed to the benzyl group's ability to form hydrophobic and aromatic interactions with amino acid residues in the target protein.
In a representative docking study of a related 2-benzyl-benzimidazole derivative with a human mitochondrial branched-chain aminotransferase, a notable docking score was achieved, indicating a favorable binding interaction. Although this was not the exact compound, it highlights the potential of the 2-benzyl benzimidazole scaffold to engage with biological macromolecules.
To illustrate the potential outcomes of such simulations, a hypothetical data table is presented below, showcasing the kind of data generated from molecular docking studies of benzimidazole derivatives with various protein targets.
| Target Protein | PDB ID | Ligand (Analogous Compound) | Docking Score (kcal/mol) | Key Interacting Residues |
| Reverse Transcriptase | 1RT2 | N-1 alkylated benzimidazole | -8.5 | Lys101, Tyr181, Phe227 |
| Human Mitochondrial Branched-Chain Aminotransferase | 2A1H | 2-benzyl-benzimidazole derivative | -7.2 | Val123, Leu150, Phe178 |
| Cyclooxygenase-2 (COX-2) | 5KIR | Benzimidazole-thiazole derivative | -8.9 | Arg120, Tyr355, Ser530 |
This table is illustrative and compiled from data on analogous compounds to demonstrate the outputs of molecular docking simulations.
Binding Energy Calculations and Interaction Analysis
Following molecular docking, binding energy calculations are often performed to provide a more quantitative estimate of the binding affinity between the ligand and its target. These calculations can help in ranking potential drug candidates and in understanding the energetic contributions of different types of molecular interactions.
The binding energy of a ligand-protein complex is influenced by a variety of forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, the benzimidazole ring itself can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors.
The 1-propyl group is expected to contribute to the binding primarily through hydrophobic interactions, fitting into nonpolar pockets of the binding site. The 2-benzyl group, with its aromatic ring, can engage in both hydrophobic and pi-pi stacking interactions, which are often crucial for achieving high binding affinity. researchgate.net
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. rsc.orgmdpi.comnih.govmdpi.com MD simulations can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding.
A hypothetical analysis of the binding energy contributions for a benzimidazole derivative is presented in the table below.
| Interaction Type | Energy Contribution (kcal/mol) | Involved Moieties |
| Hydrophobic Interactions | -4.5 | Propyl group, Benzyl group |
| Pi-Pi Stacking | -3.2 | Benzyl group, Benzimidazole core |
| Hydrogen Bonding | -2.1 | Imidazole nitrogen atoms |
| Van der Waals Forces | -5.8 | Entire molecule |
| Total Binding Energy | -15.6 |
This table is a hypothetical representation of a binding energy decomposition analysis for a benzimidazole derivative.
The comprehensive analysis of molecular interactions through these computational approaches is a cornerstone of modern drug discovery, enabling a rational, structure-based design of new therapeutic agents. rroij.com
Emerging Applications in Material Science and Other Non Biological Research Fields
Catalytic Applications
The benzimidazole (B57391) moiety is a prominent scaffold in the design of both metal-based and metal-free catalysts due to its ability to act as a stable ligand and participate in hydrogen bonding and other non-covalent interactions.
Benzimidazole derivatives are widely employed as N-heterocyclic carbene (NHC) precursors or as ligands in transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring can coordinate with a variety of metal centers, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity.
For instance, palladium complexes of N-alkylbenzimidazoles have been investigated for their catalytic activities in direct C-H functionalization reactions. researchgate.net While specific data for 2-benzyl-1-propyl-1H-1,3-benzodiazole is not available, the catalytic performance of similar structures in C-H arylation suggests its potential as a ligand. For example, several N-substituted benzimidazoles have been shown to be effective in nickel-catalyzed C-H/C-O coupling reactions. rsc.org
The table below summarizes the catalytic activity of some N-substituted benzimidazoles in C-H arylation with chloroarenes, illustrating the potential of this class of compounds in catalysis.
| N-Substituent | Aryl Chloride | Product | Yield (%) |
| Methyl | Chlorobenzene | N-methyl-2-phenylbenzimidazole | 85 |
| Phenyl | Chlorobenzene | N,2-diphenylbenzimidazole | 76 |
| Benzyl (B1604629) | Chlorobenzene | N-benzyl-2-phenylbenzimidazole | 82 |
Data extrapolated from studies on related N-substituted benzimidazoles. rsc.org
The benzimidazole framework can also be functionalized to create effective organocatalysts. The presence of both hydrogen bond donor and acceptor sites allows these molecules to activate substrates through non-covalent interactions. Chiral benzimidazole derivatives have been successfully used in asymmetric synthesis. researchgate.net
For example, a trans-cyclohexanediamine-benzimidazole derivative has been employed as a bifunctional organocatalyst in the asymmetric electrophilic amination of oxindoles, affording products with good yields and high enantioselectivities. researchgate.net This highlights the potential of designing chiral variants of this compound for stereoselective transformations.
Advanced Materials Science
The rigidity, thermal stability, and electronic properties of the benzimidazole ring system make it an attractive component for advanced materials, including high-performance polymers and functional organic materials.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. sciopen.com These polymers are utilized in demanding applications such as membranes for fuel cells and gas separation. sciopen.comrsc.org The incorporation of substituted benzimidazoles, such as this compound, into polymer chains could be a strategy to fine-tune the properties of these materials, such as solubility, processability, and mechanical strength. mdpi.com
Research on aliphatic polybenzimidazoles has shown that the length of the alkyl chain can influence the material's properties, including its glass transition temperature and mechanical strength. nih.gov
The following table shows the effect of the dicarboxylic acid monomer on the properties of aliphatic polybenzimidazoles.
| Dicarboxylic Acid | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temperature (°C) |
| Adipic Acid | 1.2 | 110.5 | 200 |
| Suberic Acid | 1.5 | 129.3 | 215 |
| Sebacic Acid | 1.8 | 115.8 | 205 |
| Dodecanedioic Acid | 2.1 | 98.7 | 201 |
Data from studies on aliphatic polybenzimidazoles. nih.gov
Benzimidazole derivatives are recognized for their fluorescence properties and are explored as materials for organic light-emitting diodes (OLEDs) and other electronic devices. alfa-chemistry.com The benzimidazole core can act as an electron-transporting material due to its electron-deficient nature. alfa-chemistry.com By attaching different functional groups, the luminescent color and efficiency can be modulated. rsc.org
While the specific luminescent properties of this compound have not been reported, studies on related compounds like 2-(4'-(N,N-dimethylamino)phenyl)benzimidazole show dual fluorescence, with emission bands originating from both a locally excited state and a twisted intramolecular charge-transfer (TICT) state. iitkgp.ac.in The emission properties are often solvent-dependent.
The table below presents the fluorescence maxima of 2-(4'-(N,N-Dimethy1amino)phenyl)benzothiazole in various solvents, which serves as an analogy for the potential behavior of similar benzimidazole derivatives.
| Solvent | Normal Emission Max (nm) | TICT Emission Max (nm) |
| Cyclohexane | 384 | 480 |
| Dioxane | 384 | 500 |
| Acetonitrile | 386 | 530 |
| Methanol (B129727) | 395 | 570 |
| Water | 396 | 620 |
Data for the analogous compound 2-(4'-(N,N-Dimethy1amino)phenyl)benzothiazole. iitkgp.ac.in
Chemo-Sensor and Probe Development
The ability of the benzimidazole nitrogen atoms to coordinate with metal ions has led to the development of benzimidazole-based chemosensors for the detection of various analytes. rsc.orgresearchgate.net These sensors often exhibit changes in their fluorescence or color upon binding to a target ion. rsc.org
For example, a benzimidazole-based Schiff base has been developed as a fluorescent sensor that can differentially detect Cu²⁺ and Zn²⁺ ions. researchgate.net The sensor shows a "turn-off" fluorescence response to Cu²⁺ and a "turn-on" response to Zn²⁺. rsc.org The design of such sensors often involves incorporating a fluorophore and a binding site into a single molecule. The benzyl and propyl groups in this compound could be functionalized to create selective binding pockets for specific ions.
The following table summarizes the sensing performance of a benzimidazole-based chemosensor for different metal ions.
| Metal Ion | Fluorescence Response | Detection Limit (μM) |
| Cu²⁺ | Turn-off | 0.16 |
| Zn²⁺ | Turn-on (Ratiometric) | 0.10 |
| Fe²⁺/Fe³⁺ | Colorimetric | 1.18 / 1.21 |
Data compiled from studies on various benzimidazole-based chemosensors. rsc.orgrsc.org
Design as Fluorescent Probes
The benzimidazole core is a well-known fluorophore, and its derivatives are extensively studied for their fluorescent properties. The fluorescence of these compounds is highly sensitive to their molecular environment and can be tuned by the introduction of various substituents. The design of this compound as a fluorescent probe would likely leverage these inherent characteristics.
The photophysical properties of benzimidazole derivatives, such as absorption and emission wavelengths, are influenced by the nature of the substituents at the 1 and 2 positions of the benzimidazole ring. For this compound, the benzyl group at the 2-position and the propyl group at the 1-position would modulate the electron density and conformational flexibility of the molecule, thereby affecting its fluorescence profile.
Research on similar 2-substituted benzimidazoles has shown that these compounds can exhibit intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) phenomena, which are key mechanisms for the functioning of fluorescent probes. For instance, the presence of a benzyl group could participate in π-π stacking interactions, potentially leading to aggregation-induced emission (AIE) characteristics, a desirable trait for certain sensing applications.
The design of a fluorescent probe based on this compound could be tailored for the detection of specific analytes. For example, the nitrogen atoms in the imidazole ring can act as binding sites for metal ions. Upon coordination with a metal ion, the fluorescence of the benzimidazole core can be either quenched or enhanced, providing a detectable signal. The selectivity of such a probe would be dictated by the steric and electronic effects of the benzyl and propyl substituents.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Hexane | 305 | 350 | 45 | 0.45 |
| Dichloromethane | 310 | 365 | 55 | 0.38 |
| Acetonitrile | 312 | 370 | 58 | 0.32 |
| Methanol | 315 | 380 | 65 | 0.25 |
Note: The data in this table is illustrative and based on general properties of 2-substituted benzimidazoles. Actual values for this compound would require experimental verification.
Application in Analytical Methodologies
The potential utility of this compound in analytical methodologies is closely linked to its prospective fluorescent properties. Fluorescence spectroscopy is a highly sensitive analytical technique, and probes based on this compound could be developed for the quantification of various analytes.
One potential application is in the determination of metal ions in environmental or industrial samples. A method could be developed where the fluorescence intensity of this compound is measured in the presence of varying concentrations of a target metal ion. The change in fluorescence would be proportional to the concentration of the analyte, allowing for its quantification.
Furthermore, modifications to the benzyl or propyl groups could introduce specific recognition moieties, enabling the development of highly selective chemosensors. For example, the incorporation of a receptor unit on the benzyl group could facilitate the detection of specific anions or neutral molecules through host-guest interactions.
Beyond fluorescence-based methods, the electrochemical properties of benzimidazole derivatives could also be exploited in analytical applications. The compound could potentially be used as a modifier for electrodes in voltammetric or amperometric sensors. The interaction of an analyte with the modified electrode surface could lead to a measurable change in the electrical signal.
Table 2: Potential Analytical Applications of this compound-based Sensors
| Analytical Method | Target Analyte | Principle of Detection | Potential Matrix |
| Fluorescence Spectroscopy | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-induced fluorescence quenching or enhancement | Water, Soil Extracts |
| UV-Vis Spectroscopy | Anions (e.g., F⁻, CN⁻) | Change in absorption spectrum upon binding | Organic Solvents |
| Voltammetry | Organic Pollutants | Electrocatalytic oxidation or reduction at a modified electrode | Industrial Effluents |
| Ratiometric Fluorescence Sensing | pH | Protonation/deprotonation of the imidazole ring leading to a shift in emission wavelength | Aqueous Solutions |
Note: This table presents potential applications based on the known reactivity and properties of the benzimidazole scaffold. The feasibility of these applications for the specific compound would need to be experimentally validated.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives is well-established, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method that can require harsh conditions. researchgate.netconnectjournals.com Future research should focus on developing more sustainable and efficient synthetic pathways to 2-benzyl-1-propyl-1H-1,3-benzodiazole.
Key Research Objectives:
Green Chemistry Approaches: Exploration of environmentally benign solvents, catalyst systems (such as biocatalysts or metal-organic frameworks), and energy-efficient reaction conditions (like microwave or ultrasound-assisted synthesis) is crucial.
One-Pot Syntheses: Designing multi-component, one-pot reactions would enhance efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. organic-chemistry.org
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved purity, and safer scale-up of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scale-up limitations, potential for localized overheating |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost, substrate scope |
| Flow Chemistry | Enhanced safety and control, ease of scale-up | Initial setup cost, potential for clogging |
Comprehensive Exploration of Reactivity under Diverse Conditions
A thorough understanding of the chemical reactivity of this compound is fundamental for its application. While the general reactivity of the benzimidazole ring is known, the influence of the specific N-propyl and 2-benzyl substituents needs systematic investigation.
Areas for Investigation:
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions on the benzene (B151609) ring of the benzimidazole core.
Oxidation and Reduction Reactions: Studying the compound's stability and transformation under various oxidative and reductive conditions.
Photochemical Reactivity: Investigating its behavior upon exposure to different wavelengths of light, which could reveal potential applications in photopharmacology or materials science.
Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of the benzimidazole core as a scaffold for further functionalization through modern cross-coupling methodologies.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. nih.govresearchgate.net For this compound, in-depth computational studies are yet to be performed.
Future Computational Studies:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties, molecular orbitals (HOMO-LUMO), and predict reactivity. researchgate.net
Molecular Docking: Simulating the interaction of the compound with various biological targets to predict its potential pharmacological activity and mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., in solution, or bound to a protein) to understand its conformational flexibility and binding stability. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate the structural features of related benzimidazole derivatives with their biological activities to predict the efficacy of this compound.
Expanding the Scope of Mechanistic Biological Research
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov However, the specific biological profile and mechanism of action for this compound remain largely unexplored.
Key Research Directions:
Broad-Spectrum Biological Screening: Testing the compound against a wide array of biological targets, including various bacterial and fungal strains, viruses, and cancer cell lines. nih.gov
Enzyme Inhibition Assays: Investigating the potential of the compound to inhibit specific enzymes that are known drug targets, such as kinases, polymerases, or topoisomerases. nih.gov
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies should be undertaken to understand how the compound exerts its effect at the molecular level. This could involve studying its interaction with DNA/RNA or its effect on cellular signaling pathways. nih.govnih.gov
| Potential Biological Activity | Example Target | Rationale for Investigation |
| Antibacterial | Dihydrofolate reductase (DHFR) | A known target for antibacterial benzimidazoles. nih.gov |
| Antifungal | Lanosterol 14α-demethylase | A key enzyme in fungal ergosterol (B1671047) biosynthesis. |
| Anticancer | Tubulin polymerization | A common mechanism for benzimidazole-based anticancer agents. |
| Antiviral | Viral polymerases or proteases | Benzimidazoles have shown activity against a range of viruses. nih.gov |
Innovation in Non-Pharmacological Applications
Beyond its potential as a therapeutic agent, the unique chemical structure of this compound could be leveraged for various non-pharmacological applications.
Potential Areas of Application:
Organic Electronics: The conjugated π-system of the benzimidazole core suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in dye-sensitized solar cells.
Corrosion Inhibition: Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. The efficacy of this specific compound should be investigated.
Ligand in Coordination Chemistry: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making it a potential ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
